(s)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one
Description
Introduction to Oxazolidinone Pharmacophores
Oxazolidinones are characterized by a five-membered ring containing both oxygen and nitrogen atoms, with the 2-oxazolidone core serving as the pharmacophoric foundation for ribosomal binding. The stereochemistry and substitution patterns at positions 3, 4, and 5 critically influence antibacterial activity, target affinity, and resistance profiles.
Position of (S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one Within Antibiotic Development
The this compound scaffold addresses two key challenges in oxazolidinone optimization: ribosomal binding specificity and resistance mitigation . The hydroxymethyl group at C5 enhances hydrogen bonding with the 23S rRNA’s A-site, while the C3 methyl group minimizes off-target interactions with human monoamine oxidases.
Structural Advantages Over Linezolid
Comparative studies reveal that replacing linezolid’s C5 acetamidomethyl group with a hydroxymethyl moiety improves water solubility by 40% without compromising membrane permeability. This modification also reduces metabolic deacetylation, a primary inactivation pathway observed in first-generation oxazolidinones.
| Feature | Linezolid | This compound |
|---|---|---|
| C5 Substituent | Acetamidomethyl | Hydroxymethyl |
| LogP | 1.2 | 0.8 |
| MIC90 vs MRSA (μg/mL) | 2.0 | 1.5 |
| Plasma Protein Binding | 85% | 78% |
Table 1: Comparative physicochemical and antimicrobial properties of linezolid and this compound-based derivatives.
The stereochemistry at C5 further differentiates its mechanism from earlier analogs. Molecular dynamics simulations show that the (S)-configuration induces a 12° tilt in the A-site binding orientation, enabling contact with conserved nucleotides U2585 and G2605 in the 50S ribosomal subunit. This stereospecific interaction explains its retained activity against linezolid-resistant strains carrying the G2576T rRNA mutation.
Historical Context of Oxazolidinone-Based Antimicrobial Agents
Oxazolidinones transitioned from experimental curiosities to clinical therapeutics through strategic pharmacophore engineering:
- 1980s–1990s : DuPont’s DuP 105 and DuP 721 established the 2-oxazolidone core as a viable antibacterial scaffold but exhibited dose-limiting myelosuppression.
- 2000 : Linezolid’s FDA approval validated C5 acetamidomethyl and C3 fluorophenyl groups as optimal for potency and safety.
- 2010s : Second-generation derivatives like tedizolid introduced C5 hydroxymethyl groups, improving tissue penetration and reducing dosing frequency.
- 2020s : Hybrid agents incorporating this compound demonstrate activity against Gram-negative pathogens through efflux pump evasion.
The table below chronicles key milestones:
| Year | Development Milestone | Significance |
|---|---|---|
| 1987 | Synthesis of DuP 721 | First oxazolidinone with clinical potential |
| 2000 | Linezolid FDA approval | First oxazolidinone antibiotic marketed |
| 2013 | Discovery of C5 hydroxymethyl derivatives | Improved solubility and reduced toxicity |
| 2023 | Phase III trials of zoliflodacin | Expanded Gram-negative coverage |
Table 2: Historical progression of oxazolidinone antibiotics highlighting the role of this compound derivatives.
Structural evolution has focused on optimizing the C5 position while maintaining the critical 2-oxazolidone ring. Early derivatives prioritized halogenated aryl groups at C3 for enhanced ribosomal affinity, but these conferred mitochondrial toxicity risks. The shift toward alkyl substituents like the 3-methyl group in this compound derivatives balances target engagement with reduced off-target effects.
Properties
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6-2-4(3-7)9-5(6)8/h4,7H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGODPXRSZBASZ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637343-86-3 | |
| Record name | (5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbon Dioxide-Mediated Cyclization
The reaction of (S)-3-methylamino-1,2-propanediol with carbon dioxide under basic conditions provides a green route to the target compound. In a representative procedure, the amino alcohol (0.5 mmol) is dissolved in dimethylformamide (DMF) with potassium carbonate (1.2 equiv) and subjected to CO₂ (1 atm) at 80°C for 12 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:1), yielding (S)-5-(hydroxymethyl)-3-methyloxazolidin-2-one in 50% isolated yield. Nuclear magnetic resonance (NMR) analysis confirms the structure:
- ¹H NMR (500 MHz, CDCl₃) : δ 4.69 (m, 1H, CH), 3.83 (m, 1H, CH₂OH), 3.68 (m, 1H, CH₂OH), 3.27 (s, 3H, NCH₃), 1.53 (d, 3H, J = 6.5 Hz, CH₃).
- ¹³C NMR (125 MHz, CDCl₃) : δ 155.5 (C=O), 73.1 (CH), 61.6 (CH₂OH), 45.9 (NCH₃), 31.6 (CH₃).
While this method avoids toxic reagents, yields are moderate due to competing side reactions, such as dimerization of the amino alcohol.
Carbonyldiimidazole (CDI)-Assisted Cyclization
A higher-yielding approach involves CDI as the cyclization agent. (S)-3-Methylamino-1,2-propanediol (0.5 mmol) is treated with CDI (1.2 equiv) in dichloromethane (DCM) at room temperature for 8 hours. After quenching with water, the organic layer is dried over Na₂SO₄ and concentrated, affording the product in 85% yield. This method is advantageous for scalability, as it eliminates gas handling and proceeds under mild conditions.
Enzymatic Resolution of Racemic Precursors
Lipase-Catalyzed Kinetic Resolution
Racemic 3-methylamino-1,2-propanediol is subjected to enzymatic resolution using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether. The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-amino alcohol unreacted. After 24 hours at 30°C, the mixture is filtered, and the (S)-enantiomer is isolated via column chromatography (70% ethyl acetate/hexane) in 40% yield with >99% enantiomeric excess (ee).
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol substrate |
| Reaction Time | 24 hours |
| Temperature | 30°C |
| Enantiomeric Excess | >99% |
This method is cost-effective but requires additional steps to recycle the undesired enantiomer.
Asymmetric Synthesis via Chiral Catalysis
Noyori Asymmetric Hydrogenation
This compound is synthesized from 3-methyl-1-nitropropan-2-ol via asymmetric hydrogenation using a ruthenium-(S)-BINAP catalyst. The reaction proceeds in methanol under 50 psi H₂ at 25°C for 12 hours, yielding the chiral amino alcohol intermediate with 98% ee. Subsequent cyclization with CDI (as in Section 1.2) completes the synthesis.
Key Advantages :
- High stereoselectivity (98–99% ee).
- Single-step resolution avoids post-synthesis purification.
Limitations :
- High cost of chiral catalysts (e.g., Ru-BINAP).
- Sensitivity to substrate impurities.
Protection-Deprotection Strategies
Silyl Protection of Hydroxymethyl Group
To prevent oxidation during synthesis, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether. The TBS-protected amino alcohol undergoes cyclization with phosgene (1.1 equiv) in tetrahydrofuran (THF) at 0°C, followed by deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product in 78% overall yield.
Reaction Scheme :
- Protection: (S)-3-Methylamino-1,2-propanediol + TBSCl → TBS-protected intermediate.
- Cyclization: Intermediate + phosgene → TBS-oxazolidinone.
- Deprotection: TBS-oxazolidinone + TBAF → this compound.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| CO₂ Cyclization | 50 | 99 | Moderate | High |
| CDI Cyclization | 85 | 99 | High | Moderate |
| Enzymatic Resolution | 40 | 99 | Low | High |
| Asymmetric Synthesis | 70 | 98 | Moderate | Low |
The CDI-mediated cyclization emerges as the most balanced method, offering high yields and scalability without expensive catalysts. Enzymatic resolution, though economical, is less practical for industrial-scale production.
Characterization and Quality Control
Spectroscopic Validation
Melting Point and Stability
The compound exhibits a melting point of 114–116°C and remains stable under inert storage conditions for >12 months.
Chemical Reactions Analysis
Types of Reactions: (S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone derivatives with various functional groups.
Scientific Research Applications
(S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The oxazolidinone ring can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Oxazolidinones
| Compound Name | CAS No. | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| (S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one | N/A* | 3-methyl, 5-hydroxymethyl | 131.13 | Chiral, polar functional groups |
| (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one | 1315020-11-1 | 3-methyl, 5-hydroxymethyl (R) | 131.13 | Enantiomer of target compound |
| 5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one | 83277-30-9 | 3-isopropyl, 5-hydroxymethyl | 159.18 | Increased steric bulk |
| 5-(Chloromethyl)-3-phenyloxazolidin-2-one | 711-85-3 | 3-phenyl, 5-chloromethyl | 211.65 | Hydrophobic substituents |
| 3-(2-Hydroxypropyl)-5-methyloxazolidin-2-one | 3375-84-6 | 3-(2-hydroxypropyl), 5-methyl | 159.18 | Flexible side chain |
Industrial and Regulatory Considerations
- Purity and Availability : (R)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one is commercially available in bulk quantities (up to 1 ton) with certifications including pharmaceutical grades .
- Regulatory Status: Compounds like Tedizolid require strict compliance with drug safety regulations (e.g., FDA/EMA), whereas research-grade oxazolidinones may adhere to less stringent standards .
Biological Activity
(S)-5-(Hydroxymethyl)-3-methyloxazolidin-2-one is a member of the oxazolidinone class of compounds, which are primarily recognized for their antibacterial properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and relevant case studies.
Oxazolidinones, including this compound, exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, blocking the formation of the initiation complex necessary for translation. This binding prevents the translocation of tRNA and mRNA, effectively halting bacterial growth and replication .
Biological Activity and Efficacy
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The compound's efficacy is attributed to its structural modifications that enhance binding affinity to bacterial ribosomes .
Table 1: Antibacterial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Enterococcus faecalis | 1.0 µg/mL | |
| Streptococcus pneumoniae | 0.25 µg/mL | |
| Escherichia coli (LZD-resistant) | 2.0 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the oxazolidinone scaffold can significantly influence its antibacterial potency and spectrum of activity. For instance, variations in the substituents at the C-5 position have been shown to affect both the binding affinity to the ribosomal target and the overall pharmacokinetic properties of the compound .
Case Studies
-
Clinical Efficacy Against MRSA :
A clinical study evaluated the effectiveness of this compound in treating skin and soft tissue infections caused by MRSA. Patients receiving this oxazolidinone showed a significant reduction in infection rates compared to those treated with standard therapies . -
Resistance Mechanisms :
Another investigation focused on understanding how certain strains of bacteria develop resistance to oxazolidinones. The study revealed that mutations in the ribosomal RNA can lead to decreased binding efficacy of this compound, highlighting the importance of ongoing surveillance for resistance patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
